2-Methylbutyl laurate, (2S)-

Description

Nomenclature and Stereochemical Significance of (2S)-2-Methylbutyl Laurate

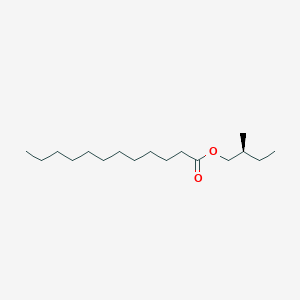

The nomenclature of (2S)-2-Methylbutyl laurate reveals key aspects of its structure. "Laurate" indicates that it is an ester or salt of lauric acid, a 12-carbon saturated fatty acid. The "2-methylbutyl" portion describes the alcohol-derived part of the ester, a four-carbon chain with a methyl group at the second carbon.

The "(2S)-" designation is of critical importance as it denotes the specific stereochemistry of the molecule. ontosight.aiontosight.ai This signifies that at the chiral center, the second carbon of the butyl group, the substituents are arranged in a specific three-dimensional orientation. This chirality is a crucial feature, as different enantiomers (non-superimposable mirror images) of a molecule can exhibit distinct biological activities and sensory properties. The study of such chiral molecules is a significant focus in modern organic and medicinal chemistry. researchgate.net

Table 1: Chemical Identifiers for 2-Methylbutyl laurate

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methylbutyl dodecanoate (B1226587) ontosight.ainist.gov |

| Chemical Formula | C17H34O2 nist.gov |

| Molecular Weight | 270.4507 g/mol nist.gov |

| CAS Registry Number | 93815-53-3 nist.gov |

Contextualization within Natural Product Chemistry and Branched-Chain Fatty Acid Esters

(2S)-2-Methylbutyl laurate belongs to the class of branched-chain fatty acid esters. Fatty acids are carboxylic acids with aliphatic chains, and while most naturally occurring ones are straight-chained, branched-chain fatty acids (BCFAs) are also found in nature. wikipedia.orgnih.gov BCFAs are characterized by one or more methyl groups on the main carbon chain. wikipedia.org

Branched-chain esters are significant components of the aroma profiles of many fruits, such as apples and bananas. acs.org The biosynthesis of these esters is closely linked to the metabolism of branched-chain amino acids. acs.org While straight-chain fatty acids are common, branched-chain varieties and their esters play unique roles in nature. nih.gov For instance, the branched structure can influence physical properties like the melting point and viscosity compared to their straight-chain counterparts. ontosight.ai

More than 50 different BCFAs have been identified in ruminant-derived fats, with iso- and anteiso-monomethyl BCFAs having chain lengths of 14 to 17 carbons being the most abundant. mdpi.com

Historical Perspectives and Evolution of Research on Chiral Esters in Chemical Sciences

The study of chiral esters has a long history, with early work focusing on understanding their optical properties. For example, the optical rotation of menthyl triphenylacetate, a chiral ester, was reported as early as 1912. acs.org The development of analytical techniques like gas chromatography and high-performance liquid chromatography has been instrumental in the separation and analysis of chiral compounds, including esters. researchgate.net

In recent decades, research on chiral esters has expanded significantly, driven by their importance in various fields. In the pharmaceutical and chemical industries, there is a high demand for versatile biocatalysts that can act on multiple substrates while maintaining chiral selectivity. researchgate.net The synthesis of chiral esters can be achieved through various methods, including chemical catalysis and biocatalysis. scielo.br Continuous-flow reactor systems are being explored for more efficient synthesis of chiral esters. scielo.br

Modern research often focuses on the development of new methods for synthesizing chiral esters with high enantiomeric excess and on understanding the mechanisms of chiral recognition. researchgate.netrsc.org For instance, rhodium-catalyzed asymmetric hydroboration has been used to produce functionalized chiral secondary benzylic boronic esters. rsc.org The study of chiral esters continues to be an active area of research, with ongoing efforts to develop novel synthetic methods and to explore their applications in various scientific and industrial contexts. researchgate.netacs.org

Structure

3D Structure

Properties

CAS No. |

55195-19-2 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

[(2S)-2-methylbutyl] dodecanoate |

InChI |

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3/t16-/m0/s1 |

InChI Key |

FCRFJODFZFEXDE-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H](C)CC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)CC |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for 2s 2 Methylbutyl Laurate

Enantioselective Synthetic Pathways for (2S)-2-Methylbutanol Precursor Synthesis

The critical step in producing (2S)-2-methylbutyl laurate is the efficient and stereoselective synthesis of the (2S)-2-methylbutanol building block. Various strategies have been developed to obtain this chiral alcohol in high enantiomeric purity.

Asymmetric Catalysis Approaches (e.g., Hydrogenation, Epoxidation)

Asymmetric catalysis is a powerful tool for creating stereogenic centers with high enantioselectivity, often employing chiral metal complexes as catalysts. nih.gov One of the most effective methods for synthesizing chiral alcohols is the asymmetric hydrogenation of prochiral ketones. nih.govsemanticscholar.org This approach involves the reduction of a ketone using hydrogen gas in the presence of a chiral catalyst, which preferentially forms one enantiomer of the corresponding alcohol. For the synthesis of (2S)-2-methylbutanol, this would involve the asymmetric hydrogenation of 2-methylbutanal.

Another prominent strategy is asymmetric epoxidation, followed by regioselective ring-opening. The Sharpless asymmetric epoxidation, for instance, allows for the enantioselective conversion of allylic alcohols into chiral epoxides, which are versatile intermediates that can be converted to a variety of chiral compounds.

A notable example of asymmetric synthesis is the boronic ester homologation methodology, which has been used to synthesize R-(+)-2-methylbutanol (the enantiomer of the desired precursor) with high enantiomeric excess. sciforum.net This multi-step process starts from boron triisopropylate and builds the chiral molecule with excellent stereocontrol. sciforum.net While this example produces the (R)-enantiomer, the principles of using chiral auxiliaries and reagents are central to asymmetric synthesis and can be adapted to produce the desired (S)-enantiomer. uvic.cayork.ac.uk

| Catalytic Approach | Substrate Type | Key Features |

| Asymmetric Hydrogenation | Prochiral Ketones/Aldehydes | Utilizes chiral metal catalysts (e.g., Ru, Rh complexes) to deliver hydrogen to one face of the carbonyl group, creating a chiral alcohol with high enantiomeric excess. nih.gov |

| Asymmetric Epoxidation | Allylic Alcohols | Employs catalysts like the Sharpless reagent to create chiral epoxides, which can be opened to form various chiral building blocks. |

| Boronic Ester Homologation | Boronic Esters | A multi-step sequence using chiral auxiliaries to build up the carbon skeleton with high stereocontrol, yielding an alcohol with high enantiomeric purity. sciforum.net |

Chiral Pool Synthesis Routes from Natural Sources

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uvic.ca Nature provides a vast array of such compounds, including carbohydrates, amino acids, and terpenes, which possess inherent chirality. uvic.caresearchgate.net These molecules serve as economical starting points for the synthesis of other complex chiral molecules, incorporating their existing stereocenters into the final product.

For instance, terpenes like (R)- and (S)-linalool are naturally occurring chiral alcohols that can be used as precursors. mdpi.com A synthetic route could involve the modification of a suitable, naturally occurring chiral building block that already contains the required stereocenter or can be readily converted to it. For example, certain amino acids or their derivatives can be transformed into chiral alcohols through functional group manipulations. The synthesis of enantiopure oxazolidinones, which are valuable chiral auxiliaries, can be accomplished from naturally occurring amino acids. uvic.ca

Similarly, carbohydrates like D-ribose have been used as starting points for complex chiral segments in natural product synthesis. researchgate.net The inherent stereochemistry of these natural molecules is transferred through the synthetic sequence to the target molecule. A process for preparing natural active 2-methylbutanol involves fermentation of grain, followed by fractional distillation to isolate the desired chiral alcohol. google.com

| Natural Source | Example Precursor | Synthetic Strategy |

| Terpenes | Linalool | Stereospecific modification of the carbon skeleton to yield the target alcohol. mdpi.com |

| Amino Acids | Valine/Isoleucine | Conversion of the amino acid functionality to a hydroxyl group while retaining the original stereocenter. |

| Fermentation Products | Fusel Oil | Isolation and purification of naturally produced 2-methylbutanol from the byproducts of grain fermentation. google.com |

Chemoenzymatic Synthesis of Chiral Alcohol Building Blocks

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. mdpi.com Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are widely used for the kinetic resolution of racemic alcohols. encyclopedia.pubnih.gov

In a kinetic resolution process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. encyclopedia.pub For example, a lipase (B570770) can be used to acylate the (R)-enantiomer of 2-methylbutanol preferentially, allowing for the separation of the unreacted (S)-2-methylbutanol. mdpi.comencyclopedia.pub

A more advanced approach is Dynamic Kinetic Resolution (DKR). mdpi.comorganic-chemistry.org This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com A metal catalyst (e.g., based on Ruthenium) continuously converts the unwanted enantiomer back into the racemate, allowing the enzyme to transform the entire mixture into a single, desired enantiomer of the product, achieving theoretical yields of up to 100%. encyclopedia.puborganic-chemistry.org

Furthermore, ADHs can be used for the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity. researchgate.net Recombinant enzymes expressed in microorganisms like E. coli can provide high yields and enantiomeric excesses for such transformations on a preparative scale. nih.gov

| Chemoenzymatic Method | Enzyme Class | Description |

| Kinetic Resolution (KR) | Lipases | Selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two. encyclopedia.pub |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer, enabling the conversion of the entire racemic mixture to a single enantiomeric product. mdpi.comorganic-chemistry.org |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) / Ketoreductases | Enantioselective reduction of a prochiral ketone to a specific enantiomer of the alcohol. nih.govresearchgate.net |

Esterification Methodologies for (2S)-2-Methylbutyl Laurate Formation

Once the enantiomerically pure (2S)-2-methylbutanol precursor is obtained, the next step is its esterification with lauric acid. The chosen methodology must be efficient and, crucially, must not compromise the stereochemical integrity of the chiral alcohol.

Chemical Esterification under Controlled Conditions

Standard chemical esterification methods can be employed, provided that the reaction conditions are controlled to prevent racemization. The Fischer-Speier esterification, which involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst, is a common method. However, care must be taken to use mild conditions (e.g., moderate temperatures) to avoid side reactions or loss of stereochemical purity, as the reaction mechanism does not inherently affect the chiral center of the alcohol.

Alternative methods that proceed under milder conditions are often preferred for valuable chiral substrates. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, can facilitate the ester formation at room temperature, minimizing the risk of racemization.

Development and Application of Novel Reagents and Catalysts for Stereoselective Esterification

Significant research has focused on developing new catalysts and reagents to improve the efficiency and selectivity of esterification reactions involving chiral molecules. researchgate.net Lipases are particularly effective catalysts for this transformation. mdpi.com They can catalyze the esterification of (2S)-2-methylbutanol with lauric acid (or a laurate ester via transesterification) with high chemo- and enantioselectivity under mild conditions. encyclopedia.pub This biocatalytic approach is often preferred due to its high selectivity and environmentally friendly nature.

The combination of metal catalysts and enzymes in DKR processes represents a state-of-the-art method. mdpi.comencyclopedia.pub In the context of synthesizing (2S)-2-methylbutyl laurate, a DKR could be performed on racemic 2-methylbutanol. A lipase would selectively acylate the (S)-enantiomer with a laurate derivative, while a ruthenium complex would simultaneously racemize the remaining (R)-enantiomer, funneling the entire starting material into the desired (2S)-ester product. organic-chemistry.org

Recent developments also include photoredox catalysis and the use of flavin-based catalysts in combination with phosphines to mediate esterification under visible light, offering novel, azide-free methods for forming ester bonds. researchgate.net

| Esterification Method | Catalyst/Reagent | Key Advantages |

| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄) | Simple, common method. Requires careful control of conditions to prevent side reactions. |

| Coupling Reagents | DCC, EDC | Proceeds under mild, neutral conditions, minimizing the risk of racemization. |

| Biocatalysis (Lipase) | Lipase (e.g., CAL-B) | High selectivity for the specific alcohol enantiomer, mild reaction conditions, environmentally benign. mdpi.comencyclopedia.pub |

| Dynamic Kinetic Resolution | Lipase + Ru-complex | Enables the conversion of a racemic alcohol into a single enantiomer of the ester with yields approaching 100%. mdpi.comorganic-chemistry.org |

| Photoredox Catalysis | Flavin Catalyst + Visible Light | Novel, mild method for esterification, avoiding harsh reagents. researchgate.net |

Optimization of Reaction Parameters for Yield and Enantiomeric Purity

The successful stereoselective synthesis of (2S)-2-Methylbutyl laurate, particularly through enzymatic methods, is highly dependent on the careful optimization of various reaction parameters. These parameters significantly influence both the reaction rate (yield) and the degree of enantioselectivity (enantiomeric purity). Key factors that are typically manipulated to achieve optimal outcomes include the choice of enzyme, solvent, temperature, substrate molar ratio, and water activity.

Lipases are the most commonly employed enzymes for the kinetic resolution of racemic 2-methyl-1-butanol (B89646) to produce the (S)-enantiomer enriched laurate ester. The selection of the lipase is critical, as different lipases exhibit varying degrees of enantioselectivity and activity towards specific substrates. For instance, lipases from Candida antarctica (specifically Novozym 435), Pseudomonas cepacia, and Rhizomucor miehei are frequently utilized in esterification reactions. rug.nlrug.nl Each of these enzymes possesses a unique active site geometry that dictates its preference for one enantiomer over the other.

The reaction medium, or solvent, also plays a pivotal role. Nonpolar organic solvents like hexane (B92381), heptane, and toluene (B28343) are often preferred as they can minimize enzyme denaturation and reduce the solubility of water, which can otherwise lead to hydrolysis of the ester product. epa.gov The choice of solvent can also influence the enzyme's conformation and, consequently, its enantioselectivity.

Temperature is another crucial parameter that requires fine-tuning. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to enzyme denaturation and a potential decrease in enantioselectivity. Therefore, an optimal temperature must be determined that balances reaction speed with the stability and selectivity of the enzyme.

Finally, water activity is a critical parameter in non-aqueous enzymology. A certain amount of water is essential for maintaining the enzyme's catalytically active conformation. However, excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. The optimal water activity is typically achieved by controlling the water content of the solvent and the enzyme preparation.

The optimization of these parameters is often carried out using a systematic approach, such as a response surface methodology (RSM), to identify the ideal conditions for maximizing both the yield and the enantiomeric purity of (2S)-2-Methylbutyl laurate.

Table 1: Illustrative Data for Optimization of Enzymatic Synthesis of (2S)-2-Methylbutyl Laurate

| Parameter | Condition A | Condition B | Condition C |

| Enzyme | Novozym 435 | Pseudomonas cepacia lipase | Rhizomucor miehei lipase |

| Solvent | Hexane | Toluene | Heptane |

| Temperature (°C) | 40 | 50 | 45 |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 1:2 | 2:1 |

| Water Activity (aw) | 0.3 | 0.5 | 0.4 |

| Yield (%) | 85 | 92 | 88 |

| Enantiomeric Excess (e.e.) (%) | 98 | 95 | 97 |

This table presents hypothetical data based on typical results for similar enzymatic resolutions to illustrate the impact of different reaction parameters.

Chemical Modification and Derivatization of the (2S)-2-Methylbutyl Laurate Scaffold

The (2S)-2-Methylbutyl laurate molecule serves as a versatile chiral scaffold that can be chemically modified to generate a library of analogs with potentially new or enhanced properties. These modifications can be targeted at either the fatty acid chain or the chiral alcohol moiety, allowing for a systematic exploration of structure-activity relationships.

Synthesis of Analogs with Modified Fatty Acid Chain Lengths and Saturation

One straightforward derivatization strategy involves altering the length and degree of saturation of the fatty acid chain. This can be achieved by replacing lauric acid with other fatty acids in the stereoselective esterification reaction with (S)-2-methyl-1-butanol. For example, shorter-chain fatty acids like caprylic acid (C8) or capric acid (C10), or longer-chain fatty acids such as myristic acid (C14) or palmitic acid (C16), can be employed.

Furthermore, the introduction of unsaturation into the fatty acid backbone can be accomplished by using unsaturated fatty acids like oleic acid (C18:1) or linoleic acid (C18:2). The presence of double bonds can influence the molecule's physical properties, such as its melting point and viscosity, and may also impact its biological activity. The synthesis of these analogs would follow a similar enzymatic or chemical esterification protocol as for the parent compound, with adjustments to the reaction conditions as needed to accommodate the different fatty acid substrates.

Synthesis of Analogs with Varied Chiral Alcohol Moieties

Another avenue for derivatization is the modification of the chiral alcohol component. This involves replacing (S)-2-methyl-1-butanol with other chiral alcohols to investigate the effect of different stereochemical arrangements and steric bulk on the properties of the resulting ester. A variety of chiral secondary alcohols can be used, such as (S)-2-pentanol, (S)-2-hexanol, or more complex chiral alcohols containing other functional groups.

The synthesis of these analogs would involve the esterification of lauric acid with the desired chiral alcohol. As with the parent compound, enzymatic kinetic resolution can be a powerful tool for obtaining enantiomerically pure esters from racemic alcohol starting materials. The choice of enzyme would be crucial in this case, as its selectivity will determine the enantiopurity of the final product.

Table 2: Examples of Potential Analogs of (2S)-2-Methylbutyl Laurate

| Analog Name | Fatty Acid Moiety | Chiral Alcohol Moiety |

| (2S)-2-Methylbutyl octanoate | Caprylic acid | (S)-2-Methyl-1-butanol |

| (2S)-2-Methylbutyl myristate | Myristic acid | (S)-2-Methyl-1-butanol |

| (2S)-2-Methylbutyl oleate | Oleic acid | (S)-2-Methyl-1-butanol |

| (S)-2-Pentyl laurate | Lauric acid | (S)-2-Pentanol |

| (S)-2-Hexyl laurate | Lauric acid | (S)-2-Hexanol |

Mechanistic Investigations of Stereocontrol and Chirality Transfer in Synthetic Processes

The high degree of stereocontrol observed in the enzymatic synthesis of (2S)-2-Methylbutyl laurate is a direct consequence of the intricate three-dimensional structure of the enzyme's active site. Lipases, the enzymes commonly used for this transformation, exhibit a mechanism that involves a "catalytic triad" of amino acid residues, typically serine, histidine, and aspartate or glutamate.

The generally accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism. rug.nlnih.gov In the first step, the acyl donor (e.g., lauric acid) enters the active site and acylates the serine residue of the catalytic triad, forming an acyl-enzyme intermediate and releasing a molecule of water. This step is facilitated by the histidine residue, which acts as a general base.

The stereoselectivity of the reaction arises in the second step, where the nucleophilic chiral alcohol, 2-methyl-1-butanol, attacks the acyl-enzyme intermediate. The active site of the lipase is a chiral environment that can preferentially accommodate one enantiomer of the alcohol over the other. This preferential binding is governed by steric and electronic interactions between the substituents on the chiral center of the alcohol and the amino acid residues lining the active site.

For the synthesis of (2S)-2-Methylbutyl laurate, the active site of the selected lipase will have a higher affinity for the (S)-enantiomer of 2-methyl-1-butanol. This means that the (S)-enantiomer can more readily adopt the correct orientation for nucleophilic attack on the acyl-enzyme intermediate, leading to a faster rate of esterification for this enantiomer. The (R)-enantiomer, on the other hand, will bind less favorably and react at a much slower rate, allowing for the kinetic resolution of the racemic alcohol.

The transfer of chirality from the chiral alcohol to the final ester product is thus a direct result of this enzyme-mediated kinetic resolution. The degree of enantioselectivity, often expressed as the enantiomeric ratio (E), is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E value indicates a highly selective enzyme and results in an ester product with high enantiomeric purity. Understanding these mechanistic details is crucial for the rational design of more efficient and selective biocatalytic processes for the synthesis of chiral compounds like (2S)-2-Methylbutyl laurate.

Biocatalytic Production and Enzymatic Transformations of 2s 2 Methylbutyl Laurate

Enzyme-Catalyzed Esterification for (2S)-2-Methylbutyl Laurate Synthesis

Enzymatic esterification is a cornerstone of green chemistry for producing specialty esters. nih.gov The reaction involves the condensation of a carboxylic acid (lauric acid) and an alcohol ((2S)-2-methylbutanol) catalyzed by an enzyme, typically a lipase (B570770), to form the corresponding ester ((2S)-2-methylbutyl laurate) and water. This biocatalytic route is favored for its high selectivity, which minimizes byproduct formation and simplifies downstream processing. nih.gov

The synthesis of (2S)-2-methylbutyl laurate is achieved through the direct esterification of lauric acid with the chiral alcohol (2S)-2-methylbutanol, mediated by a lipase. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can function in non-aqueous or micro-aqueous environments to catalyze synthesis reactions, such as esterification, in reverse of their natural hydrolytic function. chemrxiv.org The reaction follows a sequential, Ping-Pong Bi-Bi kinetic model, where the lipase first reacts with the lauric acid to form an acyl-enzyme intermediate, releasing a water molecule. doi.org Subsequently, the chiral alcohol, (2S)-2-methylbutanol, attacks the acyl-enzyme complex, leading to the formation of the (2S)-2-methylbutyl laurate ester and regeneration of the free enzyme. doi.org

A widely used and highly effective biocatalyst for such reactions is Novozym 435, which is an immobilized form of lipase B from Candida antarctica (CALB). semanticscholar.org Its immobilization on a macroporous acrylic resin enhances its stability, reusability, and tolerance to organic solvents, making it a preferred choice for industrial applications. semanticscholar.org The synthesis can be performed in various organic solvents, such as hexane (B92381) or isooctane, or in solvent-free systems where the liquid substrates themselves form the reaction medium. nih.govdoi.org

The production of the specific (2S)-enantiomer of 2-methylbutyl laurate requires a biocatalyst with high enantioselectivity. This can be achieved in two primary ways: by using an enantiomerically pure starting material, (2S)-2-methylbutanol, or by performing a kinetic resolution of racemic 2-methylbutanol. In a kinetic resolution, the enzyme selectively esterifies one enantiomer at a much faster rate than the other. For instance, lipases are frequently used to resolve racemic alcohols, where one enantiomer is converted to an ester while the other remains largely unreacted. chemrxiv.org

The screening of various commercially available lipases is a critical step to identify the most effective catalyst. Lipases from different microbial sources exhibit varying degrees of activity and enantioselectivity. Common candidates for screening include lipases from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Pseudomonas cepacia. chemrxiv.orgresearchgate.net Characterization involves assessing the enzyme's performance based on conversion rates and, crucially, the enantiomeric excess (e.e.) of the product. CALB, the enzyme in Novozym 435, is particularly noted for its broad substrate specificity and high enantioselectivity in the resolution of chiral alcohols. chemrxiv.org

Table 1: Comparison of Lipases for Enantioselective Reactions (Illustrative)

| Lipase Source | Common Form | Typical Substrates for Resolution | Reported Enantioselectivity (E-value) |

| Candida antarctica B | Immobilized (e.g., Novozym 435) | Secondary Alcohols, Amines, Acids | High (>100) |

| Thermomyces lanuginosus | Immobilized (e.g., Lipozyme TL IM) | Primary and Secondary Alcohols | Moderate to High (20-100) |

| Pseudomonas cepacia | Immobilized on diatomite | Alcohols, Esters | Moderate (10-50) |

| Candida rugosa | Powder / Immobilized | Acids, Alcohols | Variable, often R-selective |

This table is illustrative, based on typical lipase performance for resolving chiral molecules, as specific data for 2-methylbutanol resolution with lauric acid is not available. E-value (Enantiomeric Ratio) is a measure of an enzyme's enantioselectivity.

To maximize the yield and efficiency of (2S)-2-methylbutyl laurate synthesis, several key bioreaction parameters must be optimized. This is often achieved using a response surface methodology (RSM) to study the effects of multiple variables simultaneously. nih.gov

Temperature: Lipase activity is highly temperature-dependent. For Novozym 435, the optimal temperature for esterification is typically between 40°C and 70°C. researchgate.netnih.gov Higher temperatures can increase reaction rates but may lead to enzyme denaturation and reduced stability over time.

pH (Water Activity): While the reaction is often run in organic media, a small amount of water is essential for maintaining the enzyme's active conformation. This is often discussed in terms of water activity (a_w). Excessive water can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield.

Solvent-Free Systems: Conducting the reaction in a solvent-free medium is a key principle of green chemistry, as it reduces waste and simplifies product purification. nih.gov In this setup, the molar ratio of the substrates becomes a critical parameter to ensure a liquid phase is maintained and to shift the equilibrium towards product formation.

Substrate Molar Ratio: An excess of one substrate, typically the alcohol, can be used to drive the reaction forward. However, some alcohols, particularly short-chain ones, can cause enzyme inhibition or deactivation at high concentrations. chemrxiv.org The optimal molar ratio of lauric acid to 2-methylbutanol must be determined empirically.

Enzyme Loading: The amount of biocatalyst used directly impacts the reaction rate. Higher enzyme loading increases the rate but also the cost. Optimization aims to find the lowest enzyme concentration that achieves the desired conversion in a reasonable timeframe. nih.gov Studies on similar systems have found optimal enzyme concentrations ranging from 5% to 10% (w/w of substrates). nih.gov

Table 2: Typical Optimized Parameters for Novozym 435-Catalyzed Esterification of Fatty Acids

| Parameter | Optimized Range | Rationale |

| Temperature | 45 - 60 °C | Balances reaction rate and enzyme thermal stability. researchgate.net |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Excess alcohol can shift equilibrium, but high concentrations may cause inhibition. |

| Enzyme Loading (% w/w) | 5 - 10% | Sufficient catalyst for a high reaction rate without excessive cost. nih.gov |

| Agitation Speed | 150 - 250 rpm | Ensures adequate mixing to overcome mass transfer limitations without damaging the immobilized enzyme. |

| Water Content | < 0.5% (w/w) | Minimizes competing hydrolysis reaction while maintaining enzyme activity. nih.gov |

Transitioning the biocatalytic synthesis of (2S)-2-methylbutyl laurate from the laboratory to an industrial scale requires process intensification to enhance productivity and economic viability. Key strategies include the use of continuous flow reactors, such as packed-bed reactors (PBRs), where the substrates are continuously passed over a bed of the immobilized enzyme. vapourtec.com This approach offers superior control over reaction parameters and can lead to significantly higher space-time yields compared to batch processes. vapourtec.com

Another intensification strategy is the application of ultrasound. Low-frequency ultrasound has been shown to enhance lipase-catalyzed reactions by reducing external mass transfer limitations, resulting in a significant boost in reaction rates and enzyme productivity. nih.gov

Investigation of Putative Biosynthetic Pathways in Natural Systems

While the specific biosynthetic pathway for (2S)-2-Methylbutyl laurate has not been extensively studied in a particular organism, a putative pathway can be proposed based on established biochemical principles of fatty acid and branched-chain amino acid metabolism. The natural occurrence of 2-methylbutyl laurate has been reported in cheese, suggesting its formation by microorganisms during fermentation thegoodscentscompany.com.

The biosynthesis of the (2S)-2-methylbutyl moiety likely originates from the catabolism of the amino acid L-isoleucine. Isoleucine is a common precursor for the formation of branched-chain fatty acids and esters in bacteria. The proposed pathway would initiate with the transamination of L-isoleucine to form (S)-α-keto-β-methylvalerate. This α-keto acid can then undergo oxidative decarboxylation by a branched-chain α-keto acid decarboxylase to yield 2-methylbutyryl-CoA.

This 2-methylbutyryl-CoA can then be reduced to 2-methylbutanal and subsequently to (S)-2-methylbutanol. This reduction sequence is analogous to pathways involved in the formation of fusel alcohols in yeast and other microorganisms.

The laurate (dodecanoate) component is a common saturated fatty acid synthesized via the fatty acid synthase (FAS) complex. The biosynthesis starts with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-CoA.

The final step in the biosynthesis of (2S)-2-Methylbutyl laurate would be the esterification of (S)-2-methylbutanol with lauroyl-CoA or another activated form of lauric acid. This reaction would likely be catalyzed by an alcohol acyltransferase (AAT) or a similar ester-forming enzyme. These enzymes are known to be involved in the formation of volatile esters that contribute to the aroma and flavor of fruits and fermented products.

Table 1: Proposed Key Enzymes in the Putative Biosynthesis of (2S)-2-Methylbutyl Laurate

| Enzyme | Proposed Role |

| Branched-chain amino acid aminotransferase | Conversion of L-isoleucine to (S)-α-keto-β-methylvalerate |

| Branched-chain α-keto acid decarboxylase | Decarboxylation of (S)-α-keto-β-methylvalerate to 2-methylbutyryl-CoA |

| Acyl-CoA reductase | Reduction of 2-methylbutyryl-CoA to 2-methylbutanal |

| Alcohol dehydrogenase | Reduction of 2-methylbutanal to (S)-2-methylbutanol |

| Fatty Acid Synthase (FAS) | Synthesis of lauroyl-CoA |

| Alcohol acyltransferase (AAT) | Esterification of (S)-2-methylbutanol with lauroyl-CoA |

Advanced Analytical Characterization and Stereochemical Purity Determination

Chromatographic Methods for Enantiomeric Separation and Quantification

Chromatography is a cornerstone of chiral analysis, enabling the physical separation of enantiomers. Because enantiomers possess identical physical properties such as boiling point and solubility in achiral environments, specialized chiral environments must be created within the chromatographic system to achieve separation. sepscience.com

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like (2S)-2-Methylbutyl laurate. The most common approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this purpose. gcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. tum.degcms.cz Derivatized cyclodextrins are immobilized onto a polysiloxane backbone to create the stationary phase in a capillary column. The enantioseparation mechanism relies on the differential inclusion of the enantiomers into the chiral cyclodextrin (B1172386) cavity. tum.de The (2S)-2-Methylbutyl laurate and its (R)-enantiomer will have slightly different fits within the chiral cavity due to steric interactions, resulting in a difference in the stability of the transient host-guest complexes formed. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling their separation.

The degree of separation is influenced by several factors, including the type of cyclodextrin derivative (e.g., permethylated, trifluoroacetylated), the column temperature, and the carrier gas flow rate. researchgate.netchromatographyonline.com Lower temperatures generally enhance enantioselectivity by increasing the stability differences of the diastereomeric complexes. chromatographyonline.com

Illustrative Chiral GC Parameters for Separation of 2-Methylbutyl laurate Enantiomers

| Parameter | Value / Description |

|---|---|

| Column | Chiraldex β-PM (Permethylated β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temp. | 220°C |

| Detector Temp. | 250°C (FID) |

| Oven Program | 80°C (hold 2 min), ramp to 180°C at 5°C/min |

| Hypothetical R_t ((R)-enantiomer) | 15.2 min |

| Hypothetical R_t ((S)-enantiomer) | 15.5 min |

This table presents typical, illustrative parameters for the analysis of a chiral ester and does not represent experimentally verified data for this specific compound.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for chiral separations, offering versatility for both analytical quantification and preparative-scale purification of enantiomers. csfarmacie.cz The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. sigmaaldrich.combgb-analytik.com

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which occur between the analyte and the chiral polymer. The enantiomers of 2-Methylbutyl laurate would fit differently into the chiral grooves of the polysaccharide, leading to differential retention and separation. bgb-analytik.com

Chiral HPLC can be performed in different modes, such as normal-phase or reversed-phase, depending on the analyte's properties and the chosen CSP. chromatographyonline.com For preparative applications, the scalability of HPLC allows for the isolation of gram quantities or more of the desired (2S)-enantiomer with high enantiomeric purity. sigmaaldrich.com

Illustrative Chiral HPLC Parameters for 2-Methylbutyl laurate

| Parameter | Value / Description |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Hypothetical R_t ((S)-enantiomer) | 10.8 min |

| Hypothetical R_t ((R)-enantiomer) | 12.1 min |

This table presents typical, illustrative parameters for the analysis of a chiral ester and does not represent experimentally verified data for this specific compound.

Spectroscopic Techniques for Stereoisomeric Confirmation and Structural Elucidation

While chromatography separates enantiomers, spectroscopy provides crucial information for confirming the absolute configuration and elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules by providing information about the connectivity of atoms. Standard ¹H and ¹³C NMR spectra, however, are identical for both enantiomers of 2-Methylbutyl laurate as they are recorded in an achiral solvent. thieme-connect.de

To assign the stereochemistry, a chiral environment must be introduced. This can be achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra. nih.gov Alternatively, a chiral solvating agent (CSA) can be used to form transient, weak diastereomeric complexes that result in separate signals for the enantiomers.

The absolute configuration can often be determined by analyzing the spatial proximity of specific protons using Nuclear Overhauser Effect (NOE) experiments on the diastereomeric derivatives. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for (2S)-2-Methylbutyl laurate

| Atom Position (Laurate Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C1 (C=O) | ~173 | - |

| C2 | ~34 | ~2.2 (t) |

| C3 | ~25 | ~1.6 (quint) |

| C4-C10 | ~29-30 | ~1.2-1.3 (m) |

| C11 | ~22 | ~1.2-1.3 (m) |

| C12 | ~14 | ~0.85 (t) |

| Atom Position (2-Methylbutyl Chain) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1' (O-CH₂) | ~69 | ~3.9 (t) |

| C2' (CH) | ~34 | ~1.6 (m) |

| C3' (CH₂) | ~26 | ~1.1 (m) |

| C4' (CH₃) | ~11 | ~0.9 (t) |

This table represents predicted chemical shifts based on general principles and data for similar structures like butyl laurate chemicalbook.com and is not experimentally verified data for the title compound.

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of a molecule.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. wikipedia.org The resulting curve, known as an ORD spectrum, can be used to characterize a chiral compound.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com A CD spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of UV-Vis absorption bands. The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter(s) near the chromophore. mdpi.com For (2S)-2-Methylbutyl laurate, the ester carbonyl group acts as a chromophore. Theoretical calculations and empirical comparisons with related compounds can correlate the observed CD spectrum to the (S) configuration. For instance, studies on related chiral compounds like (+)-(S,S)-bis(2-methylbutyl)chalcogenides have successfully used CD spectroscopy to analyze their stereochemistry, demonstrating the utility of this technique for molecules containing the (S)-2-methylbutyl moiety. mdpi.comnih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a comprehensive analysis in a single run. nih.govlongdom.org

For the analysis of (2S)-2-Methylbutyl laurate, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly valuable. In this technique, the components of a mixture are first separated by the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. jetir.orgiosrjournals.org The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

When a chiral GC column is used (Chiral GC-MS), it becomes possible to separate the enantiomers of 2-Methylbutyl laurate and obtain a mass spectrum for each one individually. This is extremely useful for determining the enantiomeric composition of the compound within a complex matrix, such as a natural flavor extract or a biological sample. Other hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-NMR also provide powerful means for separation and structural confirmation. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

Gas chromatography-mass spectrometry (GC-MS) utilizing chiral stationary phases is the cornerstone for the enantioselective analysis of volatile compounds like (2S)-2-methylbutyl laurate. The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP) within the GC column.

Chiral Stationary Phases:

The most effective and widely used CSPs for the separation of chiral flavor compounds are based on derivatized cyclodextrins. gcms.cznih.gov These cyclic oligosaccharides possess a chiral cavity, which allows for the formation of transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs between enantiomers, leading to different retention times and, consequently, their separation.

For the analysis of chiral esters like 2-methylbutyl laurate, permethylated or diacylated β- and γ-cyclodextrins are commonly employed. gcms.cz The choice of the specific cyclodextrin derivative and its substituents is critical for achieving optimal separation.

Analytical Parameters:

The successful chiral separation of 2-methylbutyl laurate enantiomers by GC-MS depends on the careful optimization of several parameters. While specific methods for (2S)-2-methylbutyl laurate are not extensively documented in publicly available literature, typical conditions for the analysis of similar chiral esters can be extrapolated.

| Parameter | Typical Value/Condition |

| Chiral Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a derivatized cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). |

| Oven Temperature Program | Initial temperature of 40-60°C, held for 1-2 minutes, then ramped at 2-5°C/min to a final temperature of 200-230°C. |

| Injector Temperature | 250°C |

| MS Transfer Line Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | m/z 40-350 |

Mass Spectrometry Detection:

The mass spectrometer serves as a sensitive and selective detector. In full scan mode, it provides the mass spectrum of the eluting compounds, which can be used for identification by comparison with spectral libraries (e.g., NIST, Wiley). For quantitative analysis and enhanced sensitivity, selected ion monitoring (SIM) mode is often employed, where only specific fragment ions characteristic of the analyte are monitored. For 2-methylbutyl laurate, characteristic ions would likely include the molecular ion and fragments resulting from the cleavage of the ester bond.

Coupling with Olfactometry for Aroma-Active Compound Identification

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. nih.govwikipedia.org The effluent from the GC column is split between a conventional detector (like MS or FID) and a sniffing port, allowing a trained sensory panelist to evaluate the odor of each compound as it elutes.

This technique is invaluable for identifying the specific aroma contribution of individual enantiomers. It is well-established that the stereochemistry of a chiral molecule can significantly influence its odor quality and intensity. oup.comperfumerflavorist.com For instance, the (S)-enantiomers of many fruity esters are often described as having a more pleasant and intense fruity aroma compared to their (R)-counterparts. oup.com

Interactive Data Table: Odor Characteristics of Chiral Esters

| Compound | Enantiomer | Odor Description |

| 2-Methylbutyl Acetate (B1210297) | (S) | Fruity, banana, blackberry researchgate.net |

| Ethyl 2-Methylbutanoate | (S) | Fruity, apple-like tum.de |

| 2-Methylbutyl Laurate | (2S)- (inferred) | Pleasant, fruity, sweet |

Development of Certified Standards and Reference Materials for Enantiomeric Purity Assessment

The availability of high-purity certified reference materials (CRMs) is fundamental for the accurate quantification and validation of analytical methods for enantiomeric purity assessment. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nata.com.au

The development of a CRM for (2S)-2-methylbutyl laurate would follow a rigorous process, typically adhering to the guidelines of ISO 17034. pjlabs.comreagecon.comansi.orgaroscientific.com This process involves several key stages:

Material Selection and Synthesis: Sourcing or synthesizing a high-purity batch of (2S)-2-methylbutyl laurate. Enantioselective synthesis or chiral separation techniques would be employed to achieve high enantiomeric excess.

Characterization: Comprehensive characterization of the material to confirm its identity and purity. This involves a battery of analytical techniques, including NMR spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FTIR).

Homogeneity and Stability Studies: Assessing the homogeneity of the CRM batch to ensure that each unit is representative of the whole. Stability studies are also conducted under various storage conditions to determine the shelf life of the material.

Value Assignment: The certified value for enantiomeric purity is assigned through a combination of measurements performed by the reference material producer and, ideally, through an interlaboratory comparison involving competent laboratories.

Uncertainty Budgeting: A comprehensive uncertainty budget is established, taking into account contributions from characterization, homogeneity, stability, and value assignment.

Certification and Documentation: A certificate is issued that provides all the necessary information about the CRM, including the certified value, its uncertainty, and instructions for its proper use and storage.

The availability of such a CRM would enable laboratories to accurately calibrate their instruments, validate their analytical methods for the enantiomeric analysis of 2-methylbutyl laurate, and ensure the quality and authenticity of food and fragrance products.

Role in Flavor Chemistry and Olfactory Perception

Identification and Quantification as a Volatile Organic Compound (VOC) in Complex Natural Matrices

As a volatile ester, (2S)-2-Methylbutyl laurate is formed during fermentation and aging processes through the esterification of lauric acid and (S)-2-methyl-1-butanol. Its volatility allows it to be released from the food matrix and perceived by the olfactory system.

(2S)-2-Methylbutyl laurate has been identified as a component of the volatile fraction in certain fermented foods. While comprehensive data across all fermented products is limited, its presence has been specifically quantified in cheese.

Cheese: 2-Methylbutyl laurate has been detected in cheese at concentrations up to 0.14 mg/kg thegoodscentscompany.com. The formation of this ester is attributed to the metabolic activity of microorganisms during the cheese ripening process, which generates both the precursor alcohol and acid.

Wines: Specific data on the occurrence of (2S)-2-methylbutyl laurate in wine is not extensively documented. However, a closely related compound, (S)-2-methylbutyl acetate (B1210297), is found exclusively as the S-enantiomeric form in both red and white wines nih.gov. The concentration of (S)-2-methylbutyl acetate tends to be higher in red wines and increases as the wine ages nih.gov. This suggests that the precursor alcohol, (S)-2-methyl-1-butanol, is readily available during wine fermentation and aging, making the formation of other esters like the laurate plausible.

Table 1: Occurrence of 2-Methylbutyl Laurate and Related Esters in Fermented Products

| Compound | Fermented Product | Reported Concentration / Occurrence |

|---|---|---|

| 2-Methylbutyl laurate | Cheese | Up to 0.14 mg/kg thegoodscentscompany.com |

| (S)-2-Methylbutyl acetate | Wine (Red and White) | Present exclusively as the S-enantiomer; concentrations are typically below the olfactory threshold nih.gov. |

| Isoamyl laurate | Beer | Identified as a flavor component phdinbeer.com. |

Esters are fundamental to the fruity and floral aromas characteristic of many fermented foods and beverages researchgate.netnih.gov. While the specific odor description for pure (2S)-2-methylbutyl laurate is not extensively detailed in scientific literature, its likely contribution can be inferred from the sensory profiles of structurally similar compounds.

Fruity and Waxy Notes: Laurate esters, in general, are associated with fruity and waxy aromas. For example, butyl laurate is described as having a fruity odor medchemexpress.com, while amyl laurate (an isomer) contributes waxy, oily, fatty, and peach-like notes fragranceu.com.

Complexity in Beer and Wine: In beverages like beer and wine, the final aroma is a result of the interplay between dozens or even hundreds of volatile compounds byo.comnih.govoenobrands.com. (2S)-2-Methylbutyl laurate, if present, would act in concert with other esters, alcohols, and thiols to contribute to the beverage's aromatic complexity, likely enhancing its fruity and waxy character.

Investigation of Olfactory Receptor Interactions and Signal Transduction Mechanisms

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. The chirality of an odorant molecule, such as (2S)-2-methylbutyl laurate, is a critical factor in this interaction.

The human olfactory system is a chiral environment, capable of distinguishing between the enantiomers of a chiral molecule researchgate.net. This is because the olfactory receptors are proteins made of chiral amino acids, creating stereospecific binding sites.

An enantiomeric pair, like (S)-2-methylbutyl laurate and its (R)-counterpart, can interact differently with these chiral receptors. This differential binding can lead to several outcomes:

Different Odor Quality: One enantiomer might smell completely different from the other.

Different Odor Intensity: One enantiomer might have a much lower odor detection threshold, making it smell stronger than the other.

No Difference in Odor: In some cases, both enantiomers may smell identical.

While specific studies discriminating the odors of the (R) and (S) enantiomers of 2-methylbutyl laurate are not available, research on other chiral esters demonstrates this principle. For instance, the enantiomers of 2-methylbutyl acetate are perceived differently, with the (S)-form being exclusively found in wines and contributing specific fruity notes nih.gov. This enantiomeric selectivity highlights the importance of biosynthesis in nature, which often produces only one of the two possible enantiomeric forms.

The perception of a chiral ester like (2S)-2-methylbutyl laurate is a complex neurobiological process.

Binding to Receptors: The process starts when the volatile ester molecule, upon inhalation, travels to the olfactory epithelium and binds to one or more types of olfactory receptors (ORs), which are G-protein coupled receptors mdpi.com.

Signal Transduction: This binding event triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade. This cascade typically involves the activation of a G-protein, leading to the production of second messengers (like cAMP) and the opening of ion channels.

Neural Signal Generation: The influx of ions depolarizes the olfactory sensory neuron, generating an action potential.

Signal Processing in the Brain: This electrical signal is transmitted to the olfactory bulb in the brain. Here, signals from neurons expressing the same OR converge in structures called glomeruli. The pattern of activated glomeruli creates a "scent map" that is unique to the odorant molecule.

Perception: This map is then relayed to higher olfactory cortical areas, where the pattern is processed and integrated with other sensory information, leading to the conscious perception of a specific aroma.

The ability to distinguish between enantiomers lies at the initial receptor level. The (S) and (R) forms of a chiral ester will fit differently into the binding pocket of a specific OR. This difference in fit can alter the receptor's response, leading to a different signal being sent to the brain and, ultimately, a different odor perception mdpi.com. Studies on other chiral molecules have suggested that the human population has a varied distribution of ORs with opposite chiral selectivities, explaining why individuals may have different sensitivities to specific enantiomers.

Elucidation of Structure-Odor Relationships for (2S)-2-Methylbutyl Laurate and Related Chiral Esters

Structure-Odor Relationships (SORs) aim to correlate a molecule's chemical structure with its perceived odor. For esters, the odor is influenced by both the carboxylic acid and the alcohol moieties.

Influence of the Lauric Acid Moiety: The long, 12-carbon chain of lauric acid gives the ester a significant fatty, waxy, and sometimes soapy character. Shorter acid chains in esters typically result in more volatile, fruity, and solvent-like notes (e.g., acetates, butyrates), while longer chains increase the fatty and waxy characteristics.

Influence of the (2S)-2-Methylbutyl Moiety: The branched and chiral nature of the alcohol component is critical for the specific aroma quality. The methyl group at the second position creates a stereocenter. The specific (S)-configuration dictates how the molecule fits into an olfactory receptor, which is essential for its unique odor profile compared to its (R)-enantiomer or its non-branched isomer, amyl laurate fragranceu.com. The branching generally adds complexity to the fruity notes.

Combined Effect: The combination of the long, fatty laurate chain and the small, branched, chiral alcohol moiety in (2S)-2-methylbutyl laurate results in a molecule that likely possesses a complex odor profile combining waxy, fatty, and subtle fruity notes. Any change to this structure, such as altering the length of the acid chain, changing the position of the methyl group on the butyl chain, or inverting the stereochemistry from (S) to (R), would be expected to alter the molecule's interaction with olfactory receptors and thus change its perceived aroma.

Mechanisms of Flavor Modulation and Synergistic Effects in Multi-Component Aroma Systems

The flavor perception of a mixture of aromatic compounds is not merely the sum of its parts. Interactions can be categorized as synergistic, additive, or antagonistic. A synergistic effect occurs when the perceived intensity of the mixture is greater than the sum of the intensities of the individual components. An additive effect is when the intensity of the mixture is equal to the sum of the individual intensities. In contrast, an antagonistic effect results in the mixture having a lower perceived intensity than the sum of its components.

The structural features of (2S)-2-Methylbutyl laurate—a twelve-carbon fatty acid (laurate) esterified with a branched five-carbon alcohol (2-methylbutanol)—suggest several potential mechanisms for flavor modulation:

Enhancement of Fruity and Waxy Notes: The laurate portion of the molecule is associated with waxy, fatty, and sometimes soapy sensory descriptors. The 2-methylbutyl group, on the other hand, is often found in esters that contribute fruity notes, such as banana and apple. In a multi-component system, (2S)-2-Methylbutyl laurate could act as a bridge, enhancing both the perception of fruitiness from other esters and the richness or mouthfeel associated with fatty notes. For example, isoamyl laurate, a structurally similar compound, is described as having winey, waxy, oily, fatty, and peach-like notes, with a fatty, creamy, and over-ripe fruit taste. thegoodscentscompany.com Ethyl laurate is described as having waxy, soapy, floral, creamy, dairy, and fruity nuances. thegoodscentscompany.com

Complexity and Background Notes: Long-chain esters like (2S)-2-Methylbutyl laurate often have lower volatility compared to their short-chain counterparts. This property can lead to them contributing more to the background aroma and the lingering finish of a flavor. Their presence can add complexity and depth, preventing a flavor from being perceived as one-dimensional or fleeting.

Research Findings from Analogous Compounds

The table below summarizes the sensory descriptors of compounds structurally related to (2S)-2-Methylbutyl laurate, providing a basis for predicting its potential flavor contributions and interactions.

| Compound Name | Structural Similarity to (2S)-2-Methylbutyl laurate | Reported Sensory Descriptors | Potential Interaction |

| Ethyl laurate | Same fatty acid chain (laurate) | Waxy, soapy, floral, creamy, dairy, fruity thegoodscentscompany.com | Could contribute to creamy and fruity notes, potentially enhancing dairy or fruit flavors in a mixture. |

| Isoamyl laurate | Branched-chain alcohol of similar size | Winey, waxy, oily, fatty, peach, creamy, over-ripe fruit thegoodscentscompany.com | Likely to enhance mouthfeel and richness, synergizing with other fruity and fatty compounds. |

| 2-Methylbutyl acetate | Same branched-chain alcohol | Sweet, banana, fruit hmdb.ca | Suggests the 2-methylbutyl moiety imparts fruity characteristics that could be additive or synergistic with other fruity esters. |

| 2-Methylbutyl 2-methylbutyrate | Contains a 2-methylbutyl group | Fruity thegoodscentscompany.com | Reinforces the expectation of fruity notes from the 2-methylbutyl portion of the target molecule. |

These examples underscore the principle that the contribution of an ester like (2S)-2-Methylbutyl laurate to a flavor system is likely to be interactive. Its final perceived character will depend on the other volatile compounds present, their respective concentrations, and the food matrix itself. The mechanisms of these interactions are thought to occur at the level of the olfactory receptors, where multiple odorant molecules may bind to the same or different receptors, leading to a combined neural signal that is interpreted by the brain as a distinct, blended aroma.

Further research utilizing techniques such as gas chromatography-olfactometry (GC-O) on aroma mixtures with and without the addition of (2S)-2-Methylbutyl laurate, coupled with sensory panel analysis, would be necessary to definitively elucidate its specific modulatory and synergistic effects.

Computational Approaches and Structure Function Elucidation

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational techniques that provide a dynamic, atomistic-level view of molecular systems. These methods are crucial for understanding how the specific stereochemistry of (2S)-2-Methylbutyl laurate influences its physical properties and interactions.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to map the potential energy surface as a function of these dihedral angles. This analysis reveals the low-energy, stable conformations that the molecule is most likely to adopt. For (2S)-2-Methylbutyl laurate, the branched methyl group at the chiral center creates steric hindrance that influences the preferred rotational angles of the adjacent bonds, leading to a distinct set of favored conformations compared to its (R)-enantiomer or its achiral isomers. These conformational preferences are critical as they dictate the molecule's shape, which in turn affects its packing in condensed phases and its interaction with other molecules, such as receptors or enzymes.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics of (2S)-2-Methylbutyl laurate and its interactions with solvent molecules.

Aqueous Environment: Due to its long hydrocarbon tail, (2S)-2-Methylbutyl laurate is poorly soluble in water. MD simulations in an aqueous environment can elucidate the behavior of this molecule at a water-hydrophobe interface. The simulations would likely show the ester orienting itself with the polar ester group interacting with water molecules via hydrogen bonds and dipole-dipole interactions, while the nonpolar laurate and 2-methylbutyl chains are driven away from the water. At higher concentrations, these molecules would tend to aggregate to form micelles or surface films, minimizing the unfavorable contact between the hydrophobic chains and water.

Lipid Environment: In a nonpolar, lipid-rich environment, such as a lipid bilayer or a droplet of oil, (2S)-2-Methylbutyl laurate is expected to be readily soluble. MD simulations can model how the molecule partitions into and behaves within such environments. nih.gov Studies on similar cholesteryl esters show that these molecules typically reside in the hydrophobic core of lipid structures. nih.govnih.gov For (2S)-2-Methylbutyl laurate, simulations would likely show the molecule adopting relatively extended conformations within the lipid core, interacting favorably with the surrounding lipid acyl chains through van der Waals forces. The specific (2S)-stereochemistry can influence its packing and orientation relative to neighboring lipid molecules, potentially affecting the fluidity and structural properties of the lipid assembly. These simulations are crucial for understanding its function as a flavoring agent in fatty foods or its behavior in biological membranes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are regression or classification models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

Predictive modeling is a cornerstone of modern chemistry, enabling the estimation of a molecule's behavior without the need for extensive experimentation. patheon.comnih.gov For (2S)-2-Methylbutyl laurate, QSPR models can be developed to predict properties like boiling point, viscosity, and solubility. mdpi.com QSAR models, on the other hand, can predict its biological interactions, such as odor perception or enzyme inhibition.

The development of these models involves several key steps:

Data Set Curation: A set of molecules with known experimental data (the "training set") is compiled. For esters, this could include data on hydrolysis rates or binding affinities to a particular receptor.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum mechanical parameters that describe electronic properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., k-nearest neighbors, support vector machines), are used to build a mathematical equation linking the descriptors to the property of interest. mdpi.comacs.org

Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of molecules not used in the model-building process. nih.gov

For (2S)-2-Methylbutyl laurate, such models could predict its rate of hydrolysis under different conditions or its affinity for olfactory receptors, providing insights into its stability and sensory properties.

A significant challenge in QSAR/QSPR modeling for chiral molecules like (2S)-2-Methylbutyl laurate is that traditional 2D molecular descriptors often fail to distinguish between enantiomers. nih.govacs.org Since enantiomers can have vastly different biological activities, the development and selection of chirality-sensitive descriptors are crucial.

| Quantum Chemical | Calculated using quantum mechanics. | HOMO/LUMO energies, partial atomic charges, dipole moment. | Can reflect subtle electronic differences influenced by 3D structure. |

Feature Selection: Given the thousands of possible molecular descriptors, feature selection is a critical step to identify the most relevant subset of descriptors that contribute to the property being modeled. nih.gov This process helps to avoid overfitting and creates more interpretable and robust models. nih.gov Common feature selection techniques include genetic algorithms, forward/backward stepwise selection, and ant colony optimization. nih.gov For chiral esters, the optimal feature set will invariably include specific 3D or chirality descriptors to accurately capture the stereochemical influences on the molecule's activity or properties.

The biological effects of (2S)-2-Methylbutyl laurate are mediated through its interaction with proteins, particularly enzymes and receptors. QSAR models are powerful tools for predicting the binding affinity of a ligand to a protein and the efficiency of an enzyme-catalyzed reaction.

To model the enzyme-substrate binding affinity of a series of chiral esters, a QSAR study would be conducted as follows:

The binding affinities (e.g., inhibition constant, K_i, or IC_50) of a set of structurally related chiral esters to a target enzyme are experimentally determined.

A wide range of molecular descriptors, with a strong emphasis on those that describe 3D shape, electrostatic potential, and chirality, are calculated for each ester.

A QSAR model is then developed to establish a mathematical correlation between the selected descriptors and the measured binding affinities.

Such a model can reveal the key molecular features that govern binding. For instance, the model might show that a specific steric volume at one position or a particular electrostatic charge at another is critical for strong binding. For (2S)-2-Methylbutyl laurate, the model could quantify how the (S)-configuration, compared to the (R)-configuration, leads to a more favorable fit within the enzyme's active site, resulting in a higher binding affinity. Similarly, by correlating descriptors with catalytic rates (k_cat), QSAR can provide insights into the factors that influence the catalytic efficiency of an enzyme in processing chiral esters.

Cheminformatics and Data Mining for Stereoisomer Research and Discovery

The field of flavor science is increasingly leveraging computational approaches to understand the intricate relationships between molecular structure and sensory perception. For chiral molecules such as (2S)-2-Methylbutyl laurate, where stereochemistry plays a pivotal role in determining odor characteristics, cheminformatics and data mining have emerged as indispensable tools for research and discovery. These computational methods offer a high-throughput and cost-effective means to predict the properties of stereoisomers, prioritize candidates for synthesis and sensory evaluation, and uncover novel structure-activity relationships.

The central challenge in applying cheminformatics to stereoisomers lies in the ability of computational models to differentiate between molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Traditional molecular descriptors, which are numerical representations of a molecule's properties, are often insensitive to stereochemistry. Consequently, a significant area of research has been the development of chirality-aware descriptors and modeling techniques that can capture the subtle structural differences between enantiomers and diastereomers.

Data mining techniques are employed to analyze large datasets of chemical and sensory information, identifying patterns that can correlate specific stereochemical features with desired flavor profiles. For instance, machine learning algorithms can be trained on datasets of known chiral flavor compounds and their corresponding odor descriptions to build predictive models. These models can then be used to screen virtual libraries of stereoisomers, such as the enantiomers of 2-methylbutyl laurate, to identify those with potentially interesting and desirable aromatic properties. While specific comprehensive databases dedicated solely to the stereoisomers of flavor esters are still evolving, resources like FlavorDB provide a foundation for such data-driven discovery. thegoodscentscompany.comebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this computational approach. A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological or chemical activity. In the context of flavor science, this "activity" is often the odor threshold or a specific sensory attribute. For chiral compounds, developing robust QSAR models requires the use of 3D-QSAR or other advanced methods that can account for the spatial arrangement of atoms. These models can help to elucidate the key molecular features responsible for the different odor profiles of enantiomers like (2S)- and (2R)-2-methylbutyl laurate.

To illustrate the application of cheminformatics in stereoisomer research, consider the calculated molecular descriptors for the (2S)- and (2R)-enantiomers of 2-methylbutyl laurate. While many 2D descriptors will be identical, 3D descriptors can capture the differences in their spatial arrangement.

| Molecular Descriptor | (2S)-2-Methylbutyl laurate | (2R)-2-Methylbutyl laurate | Significance in Stereoisomer Research |

|---|---|---|---|

| Molecular Weight | 270.49 g/mol | 270.49 g/mol | Identical for enantiomers. |

| Molecular Formula | C17H34O2 | C17H34O2 | Identical for enantiomers. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | 26.3 Ų | Typically identical for enantiomers as it is based on 2D structure. |

| Chiral Center Count | 1 | 1 | Indicates the presence of stereoisomerism. |

| 3D Shape (e.g., Principal Moments of Inertia) | Different | Different | Captures the three-dimensional differences between enantiomers, crucial for receptor binding. |

Note: The values in this table are illustrative and based on general principles of molecular modeling. Specific computational software may yield slightly different values.

Data mining of large chemical databases can also reveal trends in the occurrence and properties of chiral esters. By analyzing the stereochemistry of known fruity and floral odorants, researchers can identify common structural motifs associated with these desirable scents. This knowledge can then be applied to the design of novel flavor compounds. For example, a data mining study might reveal that esters derived from (S)-alcohols frequently exhibit a particular type of fruity note. This finding could then guide the synthesis and evaluation of other (S)-esters, including (2S)-2-methylbutyl laurate.

The integration of cheminformatics and data mining into the research and discovery of stereoisomeric flavor compounds represents a significant advancement in the field. These computational approaches provide powerful tools for understanding the structure-odor relationships of chiral molecules, predicting the sensory properties of novel compounds, and accelerating the development of new and interesting flavors. As more data on the sensory properties of individual stereoisomers becomes available, the predictive power of these models will continue to improve, paving the way for the rational design of flavor ingredients with specific and desirable characteristics.

Environmental Fate and Biodegradation Pathways

Degradation Mechanisms of Esters in Environmental Compartments

Esters introduced into the environment are subject to degradation in soil and aquatic systems. The primary mechanism for the breakdown of these compounds is enzymatic hydrolysis, driven by a wide array of microorganisms.

In both soil and aquatic environments, a diverse community of microorganisms, including bacteria and fungi, produces extracellular enzymes called lipases and esterases that catalyze the hydrolysis of ester bonds. This enzymatic action breaks down (2S)-2-Methylbutyl laurate into its constituent molecules: lauric acid and (2S)-2-methylbutanol.

The susceptibility of esters to enzymatic hydrolysis is a key factor in their environmental persistence. For instance, studies on polyesterurethane blends in soil have shown that enzymes secreted by soil-borne microorganisms initially adsorb onto the polymer surface and then hydrolyze the ester bonds, leading to a reduction in the polymer's molecular weight and mass loss over time mdpi.com. This process of surface erosion is a common mechanism for the biodegradation of larger ester-containing molecules and is applicable to the breakdown of smaller ester molecules like (2S)-2-Methylbutyl laurate. The degradation process is influenced by factors such as the chemical structure of the ester, the crystallinity of the material (for polymers), and the surrounding environmental conditions researchgate.netmdpi.com.

Microorganisms such as Candida tropicalis have demonstrated the ability to assimilate methyl laurate, a structurally similar ester, and convert it into other compounds, indicating the metabolic potential of yeasts in degrading fatty acid esters matec-conferences.orgresearchgate.net. Similarly, various bacterial species are known to produce lipases and esterases capable of hydrolyzing esters. For example, Staphylococcus aureus produces multiple GML-hydrolyzing activities, including secreted and membrane-bound lipases, which break down glycerol monolaurate into lauric acid and glycerol nih.gov. This highlights the widespread capability of bacteria to metabolize the lauric acid portion of (2S)-2-Methylbutyl laurate.

The following table summarizes findings on the enzymatic degradation of related esters by various microorganisms.

| Microorganism/Enzyme | Substrate | Degradation Products | Environment | Reference |